molecular formula C13H18N2O5S2 B1621641 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid CAS No. 92034-59-8

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid

Cat. No.: B1621641
CAS No.: 92034-59-8
M. Wt: 346.4 g/mol
InChI Key: RJJGSJXGOJEVFB-UHFFFAOYSA-N
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Description

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid is a complex organic compound with a unique structure that includes an acetylamino group, a sulfonyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminophenylsulfonamide, followed by the introduction of the methylthio group through a substitution reaction. The final step involves the formation of the butanoic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to increase yield and efficiency. Nickel-catalyzed coupling methods, for example, can be employed to facilitate the formation of complex molecules in a sustainable manner .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The methylthio group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-9(16)14-10-3-5-11(6-4-10)22(19,20)15-12(13(17)18)7-8-21-2/h3-6,12,15H,7-8H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGSJXGOJEVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389553
Record name N-(4-Acetamidobenzene-1-sulfonyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92034-59-8
Record name N-(4-Acetamidobenzene-1-sulfonyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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